rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
CAS No.: 78950-82-0
Cat. No.: VC20807446
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78950-82-0 |
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Molecular Formula | C13H19NO |
Molecular Weight | 205.3 g/mol |
IUPAC Name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
Standard InChI | InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3 |
Standard InChI Key | VCYPZWCFSAHTQT-UHFFFAOYSA-N |
SMILES | CCCNC1CCC2=C(C1)C=CC=C2O |
Canonical SMILES | CCCNC1CCC2=C(C1)C=CC=C2O |
Chemical Structure and Fundamental Properties
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol consists of a partially hydrogenated naphthalene ring system with a hydroxyl group at position 1 and a propylamino substituent at position 6. The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both possible enantiomers at the chiral center. This structural arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities through its hydroxyl and amino functional groups.
The fundamental physicochemical properties of this compound are summarized in the following table:
Property | Value |
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CAS Number | 78950-82-0 |
Molecular Formula | C₁₃H₁₉NO |
Molecular Weight | 205.296 g/mol |
Exact Mass | 205.147 |
LogP | 2.64 |
Polar Surface Area (PSA) | 32.26 |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The compound features moderate lipophilicity as indicated by its LogP value of 2.64, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological applications . The relatively low polar surface area (32.26) further supports potential blood-brain barrier penetration capabilities, an important characteristic for neuroactive compounds .
Structural Characteristics
The tetrahydronaphthalene (tetralin) scaffold serves as the core structure of this molecule, with the 5,6,7,8-tetrahydro designation indicating that four adjacent carbon atoms in the naphthalene system have been hydrogenated. This creates a partially saturated bicyclic system where one ring remains aromatic while the other has been converted to a cyclohexane-like structure. The hydrogenation pattern significantly influences the three-dimensional conformation of the molecule, affecting its receptor binding capabilities and biological activity.
Nomenclature and Identification
Systematic and Alternative Names
The compound is known by several names in scientific literature and chemical databases:
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rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (primary systematic name)
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6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
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2-N-propylamino-1,2,3,4-tetrahydro-5-hydroxynaphthalene
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5-Hydroxy-2-(N-propyl)-aminotetralin
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N-Desthienylethyl-rotigotine
The diversity in nomenclature reflects different conventions for numbering the positions on the tetrahydronaphthalene ring system as well as the compound's relationship to other known chemical entities, particularly rotigotine.
Registry Information
Structural Relationship to Similar Compounds
Comparison with 5,6,7,8-Tetrahydro-1-naphthalenol
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol shares structural similarities with 5,6,7,8-Tetrahydro-1-naphthalenol (CAS: 529-35-1), which has a molecular formula of C₁₀H₁₂O and molecular weight of 148.2017 . The latter compound lacks the propylamino substituent at position 6, representing a simpler core structure. This structural relationship suggests that 5,6,7,8-Tetrahydro-1-naphthalenol might serve as a precursor or synthetic intermediate in the preparation of the propylamino derivative .
The addition of the propylamino group significantly alters the compound's pharmacological profile, likely enhancing its binding affinity for specific receptor subtypes while modifying its physicochemical properties, including solubility, lipophilicity, and metabolic stability.
Connection to Rotigotine
The alternative name "N-Desthienylethyl-rotigotine" suggests a structural and potentially functional relationship to rotigotine, a non-ergoline dopamine agonist used clinically in the treatment of Parkinson's disease and restless legs syndrome . The "desthienylethyl" prefix indicates the removal of a thienylethyl group from the rotigotine structure, positioning this compound as a structural analog or potential synthetic precursor of the therapeutic agent.
This relationship to rotigotine provides important context for understanding the potential pharmacological applications of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, particularly in the domain of dopaminergic systems and neurological disorders.
Research History and Applications
Scientific Literature Contributions
The compound has been studied in several medicinal chemistry investigations, as evidenced by its appearance in peer-reviewed literature. Two significant publications have been identified:
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Biswas et al. (2008) in the Journal of Medicinal Chemistry (volume 51, issue 1, pages 101-117)
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van Vliet et al. (1996) in the Journal of Medicinal Chemistry (volume 39, issue 21, pages 4233-4237)
These publications likely contain detailed information regarding the synthesis, characterization, and biological evaluation of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, potentially exploring its interaction with dopaminergic receptors and related biological targets.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Considerations
The compound contains several reactive functional groups that influence its chemical behavior:
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The phenolic hydroxyl group can participate in hydrogen bonding, acid-base reactions, and esterification
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The secondary amine (propylamino group) can undergo N-acylation, N-alkylation, and serve as a hydrogen bond donor
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The aromatic ring can participate in electrophilic aromatic substitution reactions, though the hydroxyl substituent will direct incoming electrophiles to specific positions
These reactive centers also represent potential sites for metabolic transformations in biological systems, including oxidation, conjugation, and hydrolysis reactions.
Physicochemical Profile and Structure-Activity Relationships
Physicochemical Characteristics
The moderate lipophilicity (LogP: 2.64) of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol places it in an optimal range for oral bioavailability and central nervous system penetration . The presence of both hydrogen bond donors (hydroxyl and secondary amine) and acceptors (hydroxyl and amine) contributes to a balanced profile that supports receptor interactions while maintaining reasonable solubility characteristics.
The chiral center at position 6 creates enantiomers with potentially different pharmacological profiles. The racemic nature of the compound (as indicated by the "rac" prefix) means that biological evaluations would reflect the combined effects of both enantiomers unless stereoselective synthesis or separation has been performed.
Structure-Activity Relationship Considerations
Based on structural analogies to known dopaminergic agents:
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The hydroxyl group at position 1 likely contributes to hydrogen bonding interactions with receptor binding sites
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The propyl chain length on the amino group may influence receptor subtype selectivity, with different alkyl chain lengths potentially favoring different dopamine receptor subtypes
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The partially saturated ring system provides conformational flexibility that distinguishes this compound from fully aromatic analogs
These structure-activity relationships would typically be explored through systematic modification of various structural elements and subsequent evaluation of biological activity.
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